![molecular formula C20H24FN3O3S B2718496 N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-methylbenzamide CAS No. 897613-46-6](/img/structure/B2718496.png)
N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-methylbenzamide
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Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives, such as N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-methylbenzamide, has been a topic of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve several steps. The ring formation reaction between (S,S)-N,N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU leads to protected piperazines 3 in 81–91% yields. Deprotection of piperazines 3 with PhSH followed by selective intramolecular cyclization reaction gave piperazinopyrrolidinones 4 .Scientific Research Applications
- Most Potent Inhibitor : Compound 3c emerged as the most potent inhibitor, reducing Vmax of [3H]uridine uptake in both ENT1 and ENT2.
- Benzamide-based 5-aminopyrazoles, including related compounds, have demonstrated notable antiviral activity against the H5N1 influenza virus. Further exploration of derivatives may reveal additional antiviral potential.
- Researchers have explored novel derivatives for anticancer applications. While specific studies on N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-methylbenzamide are limited, its structural features warrant investigation .
- The compound’s structure may facilitate ring formation reactions. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate leads to protected piperazines .
- Compounds derived from N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-methylbenzamide were tested for cell viability. Notably, compounds 5a, 5b, 5e, and 5f exhibited significant loss of cell viability .
Inhibition of Equilibrative Nucleoside Transporters (ENTs)
Antiviral Applications
Anticancer Properties
Ring Formation Reactions
Cell Viability Studies
Mechanism of Action
properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O3S/c1-16-6-8-17(9-7-16)20(25)22-10-15-28(26,27)24-13-11-23(12-14-24)19-5-3-2-4-18(19)21/h2-9H,10-15H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLEYVSKXEWPDHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-methylbenzamide |
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